C26H33ClN2O5
Description
Identification of Compounds Sharing the Molecular Formula C26H33ClN2O5
Investigation into the chemical landscape reveals that the molecular formula this compound corresponds to at least two significant compounds explored in clinical and preclinical research. These are Delapril (B1670214) Hydrochloride, an agent developed for cardiovascular diseases, and Ensaculin Hydrochloride, a compound studied for its potential in treating neurological disorders.
Delapril Hydrochloride: An Angiotensin-Converting Enzyme Inhibitor
Delapril Hydrochloride is a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. patsnap.comoup.com Structurally, it is an esterified prodrug that, after administration, is metabolized in the body into its active forms, primarily delaprilat. patsnap.com Its primary mechanism of action is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that is crucial for blood pressure regulation. patsnap.com
By blocking ACE, Delapril prevents the conversion of angiotensin I to angiotensin II. patsnap.com Angiotensin II is a potent vasoconstrictor, and its reduction leads to the relaxation of blood vessels, which in turn helps to lower blood pressure. patsnap.com A distinguishing feature of Delapril is its high lipophilicity (fat-solubility), which is greater than that of some other ACE inhibitors like captopril (B1668294) and enalapril. researchgate.net This property allows for more effective inhibition of ACE within vascular tissues. oup.comresearchgate.net Furthermore, research indicates that Delapril has a weak potentiating effect on bradykinin, which may be associated with a lower incidence of cough compared to other drugs in its class. patsnap.comoup.com
Research findings have demonstrated Delapril's efficacy as a long-acting antihypertensive agent. nih.gov Clinical studies in Japan involving over 1,000 patients showed that it effectively lowered blood pressure in individuals with essential, renal, and renovascular hypertension. nih.gov In preclinical studies using spontaneously hypertensive rats, Delapril produced a marked and sustained antihypertensive effect. oup.com Further research has shown that its mechanism is related to the suppression of Angiotensin II release from vascular tissue, providing a localized effect in addition to its systemic action. oup.com
Table 1: Research Profile of Delapril Hydrochloride
| Feature | Description |
|---|---|
| Molecular Formula | This compound |
| Mechanism of Action | Angiotensin-Converting Enzyme (ACE) Inhibitor; Prodrug converted to active metabolite delaprilat. patsnap.com |
| Primary Effect | Inhibits conversion of angiotensin I to angiotensin II, leading to vasodilation. patsnap.com |
| Key Characteristics | High lipophilicity for potent tissue ACE inhibition; weak bradykinin-potentiating action. patsnap.comoup.comresearchgate.net |
| Therapeutic Area | Cardiovascular Diseases. patsnap.commedchemexpress.com |
Ensaculin Hydrochloride: A Multitransmitter Agent for Neurological Research
Also sharing the molecular formula this compound, Ensaculin Hydrochloride is a compound that has been investigated for its potential application in the treatment of dementia. nih.govwikipedia.org It is chemically described as a novel benzopyranone substituted with a piperazine (B1678402) moiety. nih.govresearchgate.net Unlike Delapril's targeted enzymatic inhibition, Ensaculin exhibits a more complex, multitransmitter pharmacodynamic profile.
The primary mechanism of Ensaculin involves its function as a weak, uncompetitive, and voltage-dependent N-methyl-D-aspartate (NMDA) receptor-operated channel blocker. nih.govmedchemexpress.com In addition to its activity at the NMDA receptor, receptor-binding studies have revealed that Ensaculin has high affinities for a range of other important neurological receptors. These include serotonergic 5-HT1A and 5-HT7 receptors, adrenergic α1 receptors, and dopaminergic D2 and D3 receptors. nih.govnih.gov This broad receptor interaction profile suggests it may act on various neurotransmitter systems simultaneously. nih.gov
Research into Ensaculin has highlighted its potential neuroprotective and nootropic (memory-enhancing) effects. In preclinical models, the compound demonstrated memory-enhancing capabilities in passive and conditioned avoidance tasks in rodents. researchgate.netresearchgate.net It also showed neuroprotective activity in an NMDA toxicity model and promoted neurotrophic effects in primary cultured rat brain cells. nih.govresearchgate.net This unique combination of neuroprotective, neurotrophic, and multi-receptor activities has positioned Ensaculin as a compound of interest for potential use as an anti-dementia agent. nih.govnih.gov
Table 2: Research Profile of Ensaculin Hydrochloride
| Feature | Description |
|---|---|
| Molecular Formula | This compound |
| Mechanism of Action | Weak NMDA receptor channel blocker; interacts with 5-HT1A, 5-HT7, α1-adrenergic, D2, and D3 receptors. nih.govnih.gov |
| Primary Effect | Multitransmitter agent with neuroprotective and memory-enhancing potential. nih.govresearchgate.net |
| Key Characteristics | Benzopyranone structure with a piperazine moiety. researchgate.net |
| Potential Therapeutic Area | Dementia and other neurological disorders. wikipedia.orgcnjournals.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H33ClN2O5 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[(1R,4aS,8aS)-4a-hydroxy-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C26H33ClN2O5/c1-32-21-14-17(15-22(33-2)25(21)34-3)24-20-6-4-5-11-26(20,31)12-13-29(24)16-23(30)28-19-9-7-18(27)8-10-19/h7-10,14-15,20,24,31H,4-6,11-13,16H2,1-3H3,(H,28,30)/t20-,24-,26-/m0/s1 |
InChI Key |
GGLMSCZPJFBUAT-RJWMVNQGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3CCCC[C@@]3(CCN2CC(=O)NC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3CCCCC3(CCN2CC(=O)NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Delapril Hydrochloride: Comprehensive Academic Research Perspectives
Mechanistic Insights and Receptor Pharmacology of Delapril (B1670214) Hydrochloride
Angiotensin-Converting Enzyme (ACE) Inhibition
Impact on Angiotensin I to Angiotensin II Conversion
Delapril hydrochloride functions as a prodrug, meaning it is converted within the body into its active forms. wikipedia.orgnih.govnih.gov Its primary mechanism of action is the potent inhibition of the angiotensin-converting enzyme (ACE). patsnap.commedchemexpress.com This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by catalyzing the conversion of the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II. patsnap.comcvpharmacology.com
Delapril is metabolized into two principal active metabolites: delapril diacid (also referred to as M-I or DPD) and 5-hydroxy delapril diacid (M-III). wikipedia.orgnih.gov These metabolites bind to and inhibit ACE, thereby blocking the formation of angiotensin II. wikipedia.org The reduction in angiotensin II levels leads to vasodilation, which counteracts the vasoconstrictive effects that would normally increase blood pressure. wikipedia.orgpatsnap.com By inhibiting the production of angiotensin II, delapril and its metabolites effectively disrupt a key pathway in blood pressure regulation. cvpharmacology.comderangedphysiology.com
Renin-Angiotensin-Aldosterone System (RAAS) Modulation
The inhibition of ACE by delapril's active metabolites leads to significant modulation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. patsnap.comnih.gov By decreasing the production of angiotensin II, delapril interrupts the feedback loops within the RAAS. wikipedia.orgpatsnap.com This results in a downstream reduction of angiotensin II-mediated effects, including vasoconstriction and sodium retention. cvpharmacology.com Studies in hypertensive patients have demonstrated that long-term treatment with delapril leads to a suppression of the RAAS, which contributes to its antihypertensive effect. nih.gov
A key consequence of RAAS modulation by delapril is the reduction of aldosterone (B195564) secretion from the adrenal cortex. wikipedia.orgderangedphysiology.com Angiotensin II is a primary stimulus for aldosterone release; therefore, by inhibiting angiotensin II production, delapril indirectly decreases aldosterone levels. wikipedia.orgmedscape.com Aldosterone promotes the reabsorption of sodium and water in the kidneys. cvpharmacology.com The reduction in aldosterone secretion induced by delapril leads to increased sodium excretion (natriuresis) and a corresponding outflow of water, which helps to lower blood volume and, consequently, blood pressure. wikipedia.orgcvpharmacology.com While one study in hypertensive patients showed plasma aldosterone concentration tended to decrease, the effect on urinary aldosterone excretion was not significant, suggesting a complex multifactorial antihypertensive mechanism. nih.gov
Vascular ACE Inhibition and Tissue Specificity
Delapril exhibits a high degree of lipophilicity, a characteristic conferred by the presence of its indanyl-glycine moiety. nih.govnih.gov This property allows for greater penetration into tissues compared to less lipophilic ACE inhibitors like captopril (B1668294) and enalapril. nih.gov Consequently, delapril has been shown to be a more potent inhibitor of ACE located within the vascular wall and other tissues, as opposed to just the circulating enzyme in the bloodstream. nih.govnih.govpatsnap.com
Research suggests that the antihypertensive effect of delapril is strongly related to the suppression of angiotensin II production specifically within the vascular tissue. nih.govoup.com The activity of delapril on tissue-bound ACE has been observed to be more sustained than its effect on circulating ACE. nih.gov This potent and long-lasting inhibition of vascular ACE is a key factor in its efficacy. nih.govnih.gov Studies in spontaneously hypertensive rats (SHR) have shown that the reduction in blood pressure is accompanied by the suppression of angiotensin II release from the vascular wall. nih.gov
Preclinical Investigations of Delapril Hydrochloride
Preclinical studies, both in vitro and in vivo, have been instrumental in characterizing the pharmacological profile of delapril hydrochloride. In various experimental hypertension models using spontaneously hypertensive rats (SHR), delapril demonstrated a marked and long-lasting antihypertensive action. nih.govmedchemexpress.commedchemexpress.com Beyond blood pressure reduction, research in stroke-prone SHR and SHR with chronic renal failure has shown that delapril improves survival rates and prevents the development of stroke, cardiac hypertrophy, and renal sclerosis. nih.gov The ability of delapril to reduce hypertrophy in vascular and cardiac tissue has been demonstrated in both in vitro and in vivo experiments. nih.gov
In Vitro Pharmacological Studies
In vitro studies have provided direct evidence for delapril's mechanism of action at the tissue level. A key study utilized isolated rat hind legs to investigate the effect of delapril's active metabolites on the local production of angiotensin II. The research demonstrated that delapril diacid (DPD), when added to the perfusion medium, suppressed the release of immunoreactive angiotensin II in a dose-dependent manner. oup.comnih.gov This provides strong support for the concept that vascular tissues produce and release angiotensin II and that delapril's therapeutic effect is linked to the inhibition of this local system. oup.comnih.gov
The following table summarizes the dose-dependent inhibition of Angiotensin II release by Delapril Diacid (DPD) in isolated perfused hind legs of spontaneously hypertensive rats.
| Concentration of Delapril Diacid (DPD) (mol/L) | Percent Inhibition of Angiotensin II Release (Approx.) |
| 1 x 10⁻⁹ | Minimal Inhibition |
| 1 x 10⁻⁶ | Significant Inhibition |
| 5 x 10⁻⁶ | ~51% (Maximal Inhibition) |
| Data derived from studies on isolated rat hind legs. oup.comnih.gov |
Another comparative in vitro study on isolated rat hind legs found that both delapril and captopril suppressed angiotensin II release dose-dependently, but the inhibition was greater with delapril. nih.gov
Enzyme Inhibitory Assays (e.g., Rabbit Lung ACE Activity)
Delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor, and its active metabolites demonstrate potent inhibitory activity against ACE. nih.gov The diacid derivative of delapril, known as M-I, and its subsequent 5-hydroxy-indane diacid metabolite, M-III, are the primary active forms responsible for this inhibition. nih.gov In vitro studies have shown that delapril's lipophilicity contributes to a more effective inhibition of vascular ACE compared to less lipophilic inhibitors like captopril and enalapril. nih.gov
Enzyme kinetic studies are crucial for characterizing the inhibitory potential of compounds like delapril. A common method for assessing ACE inhibition involves using rabbit lung ACE. plos.orgnih.gov The inhibitory activity is often determined by measuring the hydrolysis of a substrate, such as hippuryl-glycyl-glycine. nih.gov The results of such assays are typically expressed as the apparent inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. For instance, a related ACE inhibitor, idrapril, was shown to competitively inhibit rabbit lung ACE with a nanomolar apparent Ki. nih.gov While specific Ki values for delapril with rabbit lung ACE are not detailed in the provided search results, its potent ACE inhibitory activity has been confirmed in spontaneously hypertensive rats. medchemexpress.com
| Parameter | Description | Source |
| Enzyme Source | Rabbit Lung Angiotensin Converting Enzyme | plos.orgnih.gov |
| Typical Substrate | Hippuryl-glycyl-glycine | nih.gov |
| Inhibition Type | Competitive | nih.gov |
| Key Metric | Apparent Inhibition Constant (Ki) | nih.gov |
In Vivo Animal Models
Studies in Spontaneously Hypertensive Rats (SHR)
Spontaneously hypertensive rats (SHR) are a widely used animal model for studying hypertension. Research has demonstrated that delapril hydrochloride effectively reduces blood pressure in these animals. nih.govmedchemexpress.comnih.govnih.gov Oral administration of delapril to SHRs results in a marked and long-lasting antihypertensive effect. nih.govmedchemexpress.com For example, long-term treatment of SHRs with delapril hydrochloride was associated with a significant reduction in systolic blood pressure. nih.gov In one study, the mean systolic blood pressure of untreated SHRs was 211 +/- 11 mmHg, while in the delapril-treated group, it was significantly lower at 183 +/- 14 mmHg. nih.gov This sustained antihypertensive action highlights the efficacy of delapril in this preclinical model of essential hypertension. nih.gov
| Animal Model | Treatment | Outcome | Reference |
| Spontaneously Hypertensive Rats (SHR) | Delapril Hydrochloride | Significant reduction in systolic blood pressure. | nih.gov |
| Spontaneously Hypertensive Rats (SHR) | Delapril | Marked and long-lasting antihypertensive action. | nih.govmedchemexpress.com |
Effects on Vascular Angiotensin II Release in SHRs
The antihypertensive mechanism of delapril is linked to the suppression of vascular angiotensin II (Ang II) release. nih.govnih.gov Studies using isolated perfused hind legs of SHRs have shown that delapril's active metabolites, delapril diacid (DPD) and 5-hydroxydelapril diacid (5-hydroxy-DPD), inhibit the release of Ang II. nih.gov When DPD was added to the perfusion medium, it suppressed Ang II release in a dose-dependent manner, with a maximal inhibition of approximately 51%. nih.gov Furthermore, oral pretreatment of SHRs with delapril or 5-hydroxy-DPD for two weeks suppressed Ang II release by 61% and 73%, respectively. nih.gov The spontaneous release of Ang II from the isolated perfused hind legs of control SHRs was measured to be between 50 to 110 pg during the initial 30 minutes of perfusion. nih.gov In another study, the spontaneous release of Ang II in SHR was 112.9 +/- 17.6 pg during the first 30 minutes of perfusion. nih.gov Oral pretreatment with delapril for two weeks led to a 73% suppression of Ang II release in SHRs. nih.gov These findings suggest that a functional renin-angiotensin system exists in vascular tissues and that delapril exerts its antihypertensive effects by inhibiting this system. nih.govnih.gov
| Treatment | Effect on Angiotensin II Release | Percentage Inhibition | Reference |
| Delapril Diacid (DPD) in perfusion medium | Dose-dependent suppression | ~51% (maximal) | nih.gov |
| Oral Delapril (2 weeks) | Suppression | 61% | nih.gov |
| Oral 5-hydroxy-DPD (2 weeks) | Suppression | 73% | nih.gov |
| Oral Delapril (2 weeks) | Suppression | 73% | nih.gov |
Myocardial Effects in Animal Models
In addition to its effects on blood pressure and vascular Ang II release, delapril hydrochloride has been shown to have beneficial effects on the myocardium in animal models. nih.govnih.gov In SHRs, long-term treatment with delapril hydrochloride led to a regression of cardiac hypertrophy. nih.govnih.gov This was evidenced by a lower mean ventricular weight in the delapril-treated group compared to the control group. nih.gov Interestingly, while delapril treatment did not significantly affect myocardial contractility, as measured by the isometric developed tension and +/-dT/dtmax of isolated left ventricular papillary muscles, it did induce a significant shift in the left ventricular myosin isoenzyme pattern towards VM-1. nih.gov This indicates that delapril can influence the molecular composition of the myocardium, which may contribute to its cardioprotective effects. nih.gov The ability of delapril to reduce hypertrophy in cardiac tissue has been demonstrated in both in vitro and in vivo experiments. nih.gov
| Animal Model | Treatment | Myocardial Effects | Reference |
| Spontaneously Hypertensive Rats (SHR) | Long-term Delapril Hydrochloride | Regression of cardiac hypertrophy, shift in myosin isoenzyme pattern. | nih.gov |
| Animal Models | Delapril | Reduction of hypertrophy in cardiac tissue. | nih.gov |
Synthetic Methodologies for Delapril Hydrochloride and its Analogues
General Principles for Synthesizing Deuterated Analogues
The synthesis of deuterated analogues of pharmaceuticals, including potentially delapril hydrochloride, is a strategy employed to modify the metabolic properties of a drug. nih.gov Deuterium modification can improve the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.gov The general principle involves the selective replacement of one or more hydrogen atoms with deuterium atoms. This can lead to a stronger chemical bond (the kinetic isotope effect), which can slow down metabolic processes that involve the cleavage of that bond. nih.gov
Several synthetic strategies can be employed to introduce deuterium into a molecule. These can include the use of deuterated reagents in chemical reactions. nih.govmdpi.com For example, deuterated aldehydes can be used in multicomponent reactions to produce deuterium-labeled products with no scrambling of the deuterium label. nih.gov Another approach is the reductive deuteration of functional groups, such as the conversion of acyl chlorides to α,α-dideuterio alcohols using reagents like samarium(II) iodide (SmI2) and deuterium oxide (D2O). mdpi.com The synthesis of deuterated analogues aims to provide internal analytical standards for pharmacokinetic studies or to develop new chemical entities with improved therapeutic profiles. iaea.org While specific methods for the deuteration of delapril hydrochloride are not detailed in the provided results, these general principles of synthetic organic chemistry would be applicable.
| Synthetic Strategy | Description | Application | Reference |
| Use of Deuterated Reagents | Incorporating deuterium-labeled starting materials or reagents into a synthetic route. | Can be used in multicomponent reactions to create deuterated products. | nih.gov |
| Reductive Deuteration | The reduction of a functional group with a deuterium source to introduce deuterium atoms. | Can be used to synthesize α,α-dideuterio alcohols from acyl chlorides. | mdpi.com |
| Kinetic Isotope Effect | The change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. | Slows down metabolic processes, potentially improving drug efficacy. | nih.gov |
Chemical Transformations to Active Metabolites
Delapril hydrochloride is an esterified prodrug, meaning it is administered in an inactive form and requires metabolic conversion within the body to exert its pharmacological effect. The primary chemical transformation it undergoes is hydrolysis. This process, specifically de-esterification, converts the parent compound into its active forms. Research has identified two principal active metabolites: delapril diacid, also referred to as M-I, and 5-hydroxy delapril diacid, known as M-III. nih.govnih.gov The conversion is a critical step, as the resulting diacid metabolites are the molecules responsible for interacting with the target enzyme. This biotransformation is a common strategy for angiotensin-converting enzyme (ACE) inhibitors to enhance oral bioavailability, as the esterified prodrug form is generally more readily absorbed than the active diacid form. nih.gov
Metabolic Pathways and Biotransformation of Delapril Hydrochloride
The biotransformation of delapril into its active metabolites is a clear example of a prodrug conversion mechanism designed to improve pharmacokinetic properties. The conversion is primarily facilitated by hepatic esterolysis, where liver enzymes cleave the ethyl ester group from the delapril molecule. nih.gov This hydrolysis reaction unmasks the carboxylic acid functional group, transforming the lipophilic prodrug into the more polar, active diacid metabolite (delapril diacid). nih.gov A subsequent hydroxylation step can then form the 5-hydroxy delapril diacid metabolite. nih.gov This multi-step metabolic activation is crucial for the drug's efficacy.
The two key active metabolites of delapril are delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III). nih.gov These compounds are the pharmacologically active agents that inhibit the angiotensin-converting enzyme.
Delapril Diacid (M-I): This is the initial and primary active metabolite formed through the de-esterification of delapril. It is a potent inhibitor of ACE.
5-Hydroxy Delapril Diacid (M-III): This metabolite is formed from the further conversion of delapril diacid and also possesses ACE inhibitory activity. nih.gov
The pharmacokinetic profiles of these metabolites have been characterized in human studies, which provide insight into their behavior in a biological system following administration of the parent drug.
Pharmacokinetic Parameters of Delapril and its Active Metabolites
| Compound | Half-life (t1/2) [hours] | Maximal Concentration (Cmax) [ng/ml] | Area Under the Curve (AUC) [ng·hr/ml] |
|---|---|---|---|
| Delapril (Prodrug) | 0.30 | 489 | 572 |
| Delapril Diacid (Active Metabolite) | 1.21 | 635 | 1859 |
| 5-Hydroxy Delapril Diacid (Active Metabolite) | 1.40 | 229 | 948 |
Studies in laboratory animals are essential for elucidating the excretion pathways of drugs and their metabolites. While specific excretion balance studies for delapril are not widely detailed in the available literature, data from analogous ACE inhibitor prodrugs provide a strong model for its likely pathways.
For instance, research on the ACE inhibitor enalapril maleate in rats and dogs demonstrated that excretion occurs through both renal and fecal routes. nih.gov
In rats, following oral administration, approximately 26% of the dose was excreted in the urine and 72% in the feces over 72 hours. nih.gov
In dogs, the excretion was more evenly distributed, with 40% of the dose recovered in the urine and 36% in the feces. nih.gov
The presence of the drug in the feces after intravenous administration in these studies suggested that some biliary excretion had occurred. nih.gov More recent pharmacokinetic studies on other compounds in rats also indicate that parent drugs may be extensively metabolized, with only negligible amounts of the unchanged compound being recovered in feces, urine, and bile, suggesting elimination occurs primarily in the form of metabolites. mdpi.com This indicates that for prodrugs like delapril, a significant portion of the administered dose is likely absorbed, metabolized, and its metabolites are then eliminated via renal and biliary pathways in animal models.
The use of deuterated compounds, where one or more hydrogen atoms are replaced by its heavier isotope deuterium, is a sophisticated technique in pharmacokinetic research. While specific studies on deuterated delapril are not publicly available, the methodology's purpose is to investigate metabolic pathways. The substitution of hydrogen with deuterium creates a stronger chemical bond (the kinetic isotope effect), which can slow down the rate of metabolic reactions that involve the cleavage of that bond, such as those mediated by cytochrome P450 enzymes. google.com
By strategically placing deuterium at sites on the molecule susceptible to metabolism, researchers can:
Identify specific points of metabolic attack.
Slow the formation of certain metabolites, allowing for better characterization of alternative metabolic pathways.
Potentially alter the pharmacokinetic profile, for example, by increasing exposure to a parent drug or shifting the ratio of metabolites formed. google.com
This technique allows for a deeper understanding of a drug's biotransformation and can be instrumental in designing new chemical entities with more favorable pharmacokinetic properties. This research principle is applicable to the study of complex metabolic pathways of drugs like delapril.
Advanced Analytical Methodologies for Delapril Hydrochloride Research
The quantification of delapril and its metabolites in pharmaceutical formulations and biological fluids requires sensitive and specific analytical methods. A range of advanced methodologies are employed for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for drug analysis. A specific LC-MS/MS method has been developed for the simultaneous analysis of delapril and manidipine. This method utilizes a Luna C8 column and a mobile phase of methanol and ammonium acetate, with detection performed by positive electrospray ionization in multiple reaction monitoring mode. nih.gov This approach offers high sensitivity and specificity, with a short analysis time of 3 minutes. nih.gov
LC-MS/MS Method Parameters for Delapril Analysis
| Parameter | Specification |
|---|---|
| Chromatography Column | Luna C8 (50 × 3.0 mm i.d., 3 µm) |
| Mobile Phase | Methanol and 10 mmol L-1 ammonium acetate (90:10, v/v) |
| Flow Rate | 0.25 mL min-1 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Monitored Transition (m/z) | 453.1 → 234.1 |
| Linear Concentration Range | 6-1080 ng mL-1 |
Other advanced analytical techniques commonly used for the analysis of ACE inhibitors, and therefore applicable to delapril research, include:
Ultra-High-Performance Liquid Chromatography (UHPLC): This method offers higher resolution and faster analysis times compared to conventional HPLC, making it suitable for quantifying the active pharmaceutical ingredient and its impurities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the determination of ACE inhibitors in various samples. nih.govglobalresearchonline.net
Capillary Electrophoresis: This technique separates compounds based on their electrophoretic mobility and can be used for the analysis of delapril. nih.gov
Spectrophotometry: Simple spectrophotometric methods can be developed for the determination of delapril in pharmaceutical preparations, often based on a color-forming reaction. nih.govglobalresearchonline.net
These methodologies are crucial for quality control, formulation development, and pharmacokinetic and metabolism studies involving delapril hydrochloride and its metabolites.
Chromatographic Techniques
Chromatographic methods are fundamental in the separation and quantification of Delapril Hydrochloride and its related substances from various matrices.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assessment of purity and for the quantitative analysis of Delapril Hydrochloride in pharmaceutical formulations. While specific validated methods for Delapril Hydrochloride are proprietary, the general approach for related ACE inhibitors involves reversed-phase chromatography. A typical HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector, often in the range of 210-230 nm, where the molecule exhibits significant absorbance. The method's performance is validated for linearity, precision, accuracy, and specificity to ensure reliable and reproducible results for quality control purposes.
Table 1: Illustrative HPLC Parameters for ACE Inhibitor Analysis
| Parameter | Typical Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the determination of Delapril and its metabolites in biological fluids, offering high sensitivity and selectivity. Delapril is a prodrug that is metabolized in the body to its active forms, delapril diacid and 5-hydroxy delapril diacid. LC-MS/MS allows for the simultaneous quantification of the parent drug and its metabolites.
A validated LC-MS/MS method for the simultaneous analysis of Delapril and Manidipine in a pharmaceutical formulation has been reported. ebi.ac.uk This method employs a Luna C8 column with a mobile phase of methanol and 10 mmol L(-1) ammonium acetate (90:10, v/v) at a flow rate of 0.25 mL min(-1). ebi.ac.uk Detection is achieved using an electrospray ionization (ESI) source in positive ion mode, with multiple reaction monitoring (MRM) to track specific mass transitions. ebi.ac.uk For Delapril, the monitored transition is m/z 453.1 → 234.1. ebi.ac.uknih.gov The method demonstrated linearity in the concentration range of 6-1080 ng mL(-1). ebi.ac.uk Such methodologies are crucial for pharmacokinetic studies and for the analysis of multiple components in combined drug products.
Table 2: LC-MS/MS Method Parameters for Delapril Analysis
| Parameter | Value |
|---|---|
| Chromatography | Luna C8 (50 × 3.0 mm i.d., 3 µm) |
| Mobile Phase | Methanol and 10 mmol L(-1) ammonium acetate (90:10, v/v) |
| Flow Rate | 0.25 mL min(-1) |
| Ionization | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Mass Transition | m/z 453.1 → 234.1 |
| Linearity Range | 6-1080 ng mL(-1) |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are vital for the structural elucidation and quantitative analysis of Delapril Hydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules like Delapril Hydrochloride. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. The chemical shifts, coupling constants, and signal integrations in an NMR spectrum allow for the confirmation of the compound's intricate structure. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can further establish the connectivity between different atoms. While specific spectral data for Delapril Hydrochloride is not publicly available, the technique is a standard for confirming the identity and purity of reference standards and for characterizing any potential impurities.
Ultraviolet (UV) spectrophotometry offers a simple and cost-effective method for the quantitative analysis of Delapril Hydrochloride. A first-order derivative spectrophotometric method has been developed for the simultaneous determination of Delapril and Manidipine in tablets. nih.gov In this method, the first-order derivative spectra are utilized to resolve the overlapping absorption bands of the two compounds. The quantification of Delapril is performed at a wavelength of 228 nm. nih.gov The method was validated and showed linearity over a concentration range of 18-54 µg mL(-1). nih.gov This technique provides a rapid and accessible alternative to chromatographic methods for routine quality control analysis of pharmaceutical formulations.
Table 3: First-Order Derivative UV Spectrophotometric Method for Delapril
| Parameter | Value |
|---|---|
| Wavelength for Delapril (DEL) | 228 nm |
| Linearity Range for DEL | 18-54 µg mL(-1) |
| Correlation Coefficient (r²) | 0.9994 |
| Accuracy (% Recovery) | 98.98% |
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is crucial for the structural elucidation of compounds by analyzing their fragmentation patterns. For Delapril, collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) at m/z 453.1 leads to the formation of a prominent product ion at m/z 234.1. ebi.ac.uknih.gov The elucidation of the fragmentation pathway involves proposing a series of bond cleavages and rearrangements that can explain the formation of this and other observed fragment ions. By analyzing the mass differences between the precursor and product ions, and by comparing with the fragmentation of structurally similar compounds, a fragmentation mechanism can be proposed. This information is invaluable for confirming the identity of the compound and for the structural characterization of its metabolites and degradation products.
Table 4: Key Mass Spectrometry Data for Delapril
| Parameter | Mass-to-Charge Ratio (m/z) |
|---|---|
| Precursor Ion [M+H]⁺ | 453.1 |
| Major Product Ion | 234.1 |
Solid-State Characterization Techniques
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence stability, solubility, and bioavailability. nih.gov A comprehensive solid-state characterization of Delapril Hydrochloride involves multiple analytical techniques to investigate its thermal behavior, crystallinity, molecular structure, and morphology. nih.govnih.gov
Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are essential for evaluating the thermal stability and decomposition profile of Delapril Hydrochloride. semanticscholar.org DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, while TG measures changes in mass with temperature. nih.govpatsnap.com
A study comparing two different samples of Delapril Hydrochloride (referred to as D1 and D2) revealed distinct thermal profiles. nih.gov DSC analysis showed different melting points for the two samples, with D1 melting at 182.8 °C and D2 at 170.1 °C. nih.gov This difference was initially considered a potential indicator of polymorphism, but further analysis suggested it was related to the presence of an impurity in the D2 sample. nih.gov
Thermogravimetric analysis demonstrated that Delapril Hydrochloride undergoes a three-stage process of mass loss when heated between 140 °C and 402 °C. nih.gov This multi-stage decomposition is crucial for understanding the compound's stability under thermal stress. semanticscholar.org
Table 1: Thermal Analysis Data for Delapril Hydrochloride
| Parameter | Sample D1 | Sample D2 | General Finding |
|---|---|---|---|
| DSC Melting Point | 182.8 °C | 170.1 °C | Different profiles attributed to impurity |
| TG Mass Loss | N/A | N/A | Three stages between 140 °C and 402 °C |
Data sourced from a comparative study of two Delapril Hydrochloride raw material samples. nih.gov
X-ray Powder Diffraction (XRPD) is a primary technique for identifying the crystalline or amorphous nature of a substance and for detecting polymorphism. nih.gov It provides information about the long-range structural order of the material by analyzing the diffraction pattern of X-rays scattered by the solid. semanticscholar.org
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and chemical bonds within a compound. semanticscholar.org Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT) is a specific IR technique suitable for solid powders. nih.gov
For Delapril Hydrochloride, both DRIFT and Raman spectroscopy have been utilized. nih.gov In a comparative analysis of two samples, incompatible results were obtained from Raman spectroscopy, which aligned with discrepancies found using other techniques and pointed towards sample impurity rather than polymorphism. nih.gov
Raman spectroscopy offers advantages such as minimal sample preparation and reduced interference from moisture, making it a powerful tool for analyzing the active substance. isfcppharmaspire.com These spectroscopic techniques serve as a "fingerprint" for the compound, allowing for identification and quality control. wikipedia.org
Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology (shape and size) of solid particles. nih.gov This information is important because particle characteristics can significantly affect the bulk properties and processing of a pharmaceutical powder. nih.gov
When applied to Delapril Hydrochloride, SEM analysis also showed differing results between two raw material samples, further supporting the evidence of variability between the suppliers. nih.gov Understanding the morphology is crucial for ensuring consistency in the drug manufacturing process.
Electrophoretic Methods (e.g., Micellar Electrokinetic Chromatography)
Electrophoretic methods, particularly capillary electrophoresis (CE), are advanced techniques for the separation and analysis of pharmaceutical compounds. isfcppharmaspire.com Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is especially useful as it can separate both charged and neutral analytes. nih.govoup.com
A stability-indicating MEKC method has been developed and validated for the simultaneous analysis of Delapril Hydrochloride (DEL) and Manidipine. nih.govnih.gov This method utilizes a surfactant, sodium dodecylsulfate, which forms micelles that act as a pseudo-stationary phase, allowing for separation based on the analytes' differential partitioning between the micelles and the aqueous buffer. nih.govisfcppharmaspire.com
The method was proven to be linear, precise, and accurate for the quantification of Delapril. nih.govnih.gov Forced degradation studies demonstrated its specificity and stability-indicating capability, showing no interference from excipients or degradation products. nih.gov The successful application of this MEKC method provides a reliable alternative to liquid chromatography for the quality control analysis of Delapril. nih.gov
Table 2: Optimized Parameters for MEKC Analysis of Delapril Hydrochloride
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica (72 cm effective length) |
| Background Electrolyte | 50 mM Borate Buffer (pH 9.0) |
| Surfactant | 5 mM Sodium Dodecylsulfate (SDS) |
| Applied Voltage | 25 kV |
| Temperature | 35 °C |
| Injection | 50 mbar for 5 s |
| Detection Wavelength | 208 nm |
| Linearity Range | 15-150 µg/mL (r² = 0.9966) |
| Reported Accuracy | 98.94% |
Data from a validated stability-indicating MEKC method. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of Delapril and its Analogues
The pharmacological activity of angiotensin-converting enzyme (ACE) inhibitors is directly linked to their chemical structure and their ability to interact with the ACE active site. scholarsresearchlibrary.com These drugs are active-site directed inhibitors that mimic the binding interactions of the natural substrate, angiotensin I. scholarsresearchlibrary.com A key feature of this interaction is the chelation of a zinc atom within the enzyme's active site. nih.gov
ACE inhibitors are generally classified based on the chemical group responsible for binding to this zinc atom. scholarsresearchlibrary.com Delapril belongs to the carboxy-alkyl-dipeptide (or carboxyl-containing) class of ACE inhibitors, similar to enalapril and lisinopril. nih.govwikipedia.org The general SAR for this class indicates that the carboxyl group is crucial for the zinc-binding interaction, which is fundamental to its inhibitory activity. nih.gov
Specific structural features of Delapril contribute to its unique pharmacological profile:
Prodrug Nature : Delapril is a prodrug that is metabolized in the body to its active diacid forms, delapril diacid and 5-hydroxy delapril diacid. wikipedia.org This bioconversion is essential for its activity.
Indanyl-Glycine Moiety : Unlike many other ACE inhibitors that contain a proline ring (e.g., captopril, enalapril), Delapril features an indanyl-glycine moiety. nih.gov This structural difference is a key determinant of its properties.
High Lipophilicity : The presence of the indanyl group gives Delapril a high degree of lipophilicity, which is greater than that of captopril and enalapril. wikipedia.org This increased lipophilicity facilitates more effective penetration into tissues, leading to a more potent and sustained inhibition of vascular ACE compared to less lipophilic analogues. patsnap.comwikipedia.org
Receptor Site Affinity : Delapril exhibits a higher affinity for the C-terminal active site of ACE compared to the N-terminal site. patsnap.com This selectivity is associated with a weaker bradykinin-potentiating effect, which may result in a lower incidence of certain side effects like cough compared to other ACE inhibitors. patsnap.com
Ensaculin Hydrochloride: Comprehensive Academic Research Perspectives
Molecular and Structural Characteristics of Ensaculin Hydrochloride
Ensaculin is a novel molecule structurally defined as a benzopyranone derivative substituted with a piperazine (B1678402) moiety. nih.govnih.gov Its systematic IUPAC name is 7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one. nih.govresearchgate.net The hydrochloride salt form facilitates its formulation and study.
Table 1: Molecular Properties of Ensaculin
| Property | Value |
|---|---|
| Molecular Formula | C26H32N2O5 |
| Molar Mass | 452.551 g·mol−1 |
| IUPAC Name | 7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one |
This table presents data for the free base form of Ensaculin.
The architecture of Ensaculin is a composite of two key pharmacologically relevant fragments: a benzopyranone core and a piperazine side chain. nih.gov The benzopyranone component is more commonly known as coumarin (B35378), specifically a 7-methoxy-3,4-dimethylcoumarin. nih.gov This core is linked at the 6th position via a propoxy chain to a piperazine ring. nih.gov
Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions (C-1 and C-4). nih.govdrugbank.com In Ensaculin, one nitrogen atom of the piperazine ring is attached to the propoxy linker, while the other is substituted with a 2-methoxyphenyl group. nih.gov The piperazine skeleton is a common feature in many biologically active compounds, and its incorporation can significantly influence a molecule's pharmacological profile. nih.gov
The coumarin (benzopyranone) nucleus is regarded as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This status is attributed to its versatile and readily accessible structure, which allows for extensive synthetic modifications, and its ability to interact with a wide array of enzymes and receptors in biological systems. mdpi.comnih.govresearchgate.net
Coumarin derivatives are known to exhibit a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The structural simplicity, low molecular weight, and favorable bioavailability of the coumarin core make it an attractive template for the design of novel therapeutic agents. nih.gov In the context of neurodegenerative diseases, the coumarin scaffold has been utilized to develop multitarget ligands capable of interacting with several disease-related targets simultaneously. mdpi.com Its ability to be easily functionalized allows medicinal chemists to systematically explore different substitution patterns to optimize potency and selectivity for specific biological targets. mdpi.com
Mechanistic Insights and Receptor Pharmacology of Ensaculin Hydrochloride
Ensaculin is characterized by a unique pharmacodynamic profile, demonstrating activity across multiple neurotransmitter systems. nih.govnih.gov This multitarget engagement is a result of its distinct molecular structure, which allows for interaction with several different receptor types.
Research has shown that Ensaculin possesses affinities for serotonergic, dopaminergic, and adrenergic receptors, in addition to its effects on the glutamate (B1630785) system. nih.govresearchgate.net
Ensaculin is characterized as a weak, uncompetitive, and voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govwikipedia.org It functions as a receptor-operated channel blocker. nih.govnih.govresearchgate.net The NMDA receptor, a type of ionotropic glutamate receptor, plays a crucial role in synaptic plasticity; however, its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative conditions. mdpi.com The neuroprotective activities of Ensaculin observed in preclinical models are attributed to this weak antagonistic action at the NMDA receptor. nih.govnih.govmedchemexpress.com
In receptor-binding assays, Ensaculin has demonstrated high affinity for specific serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor subtypes, namely the 5-HT1A and 5-HT7 receptors. nih.govnih.govresearchgate.net It functions as an agonist at the 5-HT1A receptor. wikipedia.orgpatsnap.com Serotonin receptor agonists are compounds that activate serotonin receptors in a manner similar to the endogenous neurotransmitter, serotonin. wikipedia.org The 5-HT1A receptor is widely distributed throughout the central nervous system and is a well-established target for anxiolytic and antidepressant medications. selleckchem.com The 5-HT7 receptor is also involved in neurological processes, including learning, memory, and mood regulation. selleckchem.com Ensaculin's activity at these serotonergic receptors is a key component of its multitransmitter pharmacological profile. nih.gov
Table 2: Receptor Binding Profile of Ensaculin
| Receptor Target | Activity |
|---|---|
| NMDA Receptor | Weak Antagonist / Channel Blocker |
| 5-HT1A Receptor | Agonist (High Affinity) |
| 5-HT7 Receptor | High Affinity |
| α1 Adrenergic Receptors | High Affinity |
Multitransmitter System Modulation
Adrenergic Receptor (α1) Binding
Ensaculin Hydrochloride has demonstrated a significant binding affinity for the α1-adrenergic receptor. nih.govnih.govresearchgate.netnih.gov This class of receptors is involved in a multitude of physiological processes within the central nervous system, including the regulation of arousal, attention, and blood pressure. The interaction of Ensaculin Hydrochloride with α1-adrenergic receptors suggests a potential to modulate noradrenergic pathways. While receptor binding studies have consistently pointed to a high affinity, specific quantitative data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for α1-adrenergic receptors are not extensively detailed in publicly available literature. nih.govnih.govresearchgate.netnih.gov
Dopaminergic Receptor Affinities (D2, D3)
Research has established that Ensaculin Hydrochloride possesses a notable affinity for both D2 and D3 dopaminergic receptors. nih.govnih.govresearchgate.netnih.gov These receptors are crucial components of the dopamine (B1211576) system, which plays a pivotal role in motor control, motivation, reward, and cognitive functions. The affinity for both D2 and D3 subtypes suggests a broad-spectrum interaction with the dopaminergic system. In vivo microdialysis studies in rats have shown that Ensaculin can increase the extracellular levels of dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), which may suggest a moderate antagonistic effect at D2 receptors. nih.gov However, similar to its α1-adrenergic receptor binding, precise Ki or IC50 values that would allow for a more detailed quantitative comparison of its affinity for D2 and D3 receptors are not consistently reported in the available scientific literature. nih.govnih.govresearchgate.netnih.gov
Cholinergic System Interactions
The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is fundamental for learning, memory, and attention. Ensaculin Hydrochloride's interaction with this system has been a point of interest in research.
Potentiation of Acetylcholine Release from Synaptosomes
Agonistic Effects at Nicotinic Acetylcholine Receptors
Similarly, there is no direct evidence in the reviewed literature to conclusively characterize Ensaculin Hydrochloride as an agonist at nicotinic acetylcholine receptors. Functional assays designed to measure the activation of these receptors by Ensaculin Hydrochloride have not been reported in the available scientific documentation.
Preclinical Investigations of Ensaculin Hydrochloride
Preclinical studies have been instrumental in characterizing the neurobiological effects of Ensaculin Hydrochloride at a cellular level.
In Vitro Neurobiological Studies
In vitro studies using primary cultured rat brain cells have indicated that Ensaculin Hydrochloride exhibits neurotrophic and neuroprotective effects. nih.govnih.govresearchgate.netnih.gov These studies suggest that the compound may support the survival, growth, and differentiation of neurons and protect them from various forms of cellular stress. For instance, neuroprotective activities have been observed in an NMDA toxicity model. nih.govnih.govresearchgate.netnih.gov However, detailed quantitative data from these in vitro studies, such as the extent of neuronal survival or neurite outgrowth in response to specific concentrations of Ensaculin Hydrochloride, are not extensively documented in the available literature.
Neuroprotective Activities in NMDA Toxicity Models
Ensaculin has demonstrated notable neuroprotective activities in models of N-methyl-D-aspartate (NMDA) receptor-mediated toxicity. Excitotoxicity, a process where excessive stimulation of glutamate receptors like the NMDA receptor leads to neuronal damage and death, is implicated in various neurodegenerative conditions. Research has shown that Ensaculin can mitigate the detrimental effects of NMDA-induced toxicity. The compound is characterized as a weak, uncompetitive, and voltage-dependent NMDA receptor-operated channel blocker. This mechanism of action suggests that Ensaculin can interfere with the excessive calcium influx that is a hallmark of excitotoxic neuronal injury, thereby preserving neuronal integrity.
Neurotrophic Effects in Primary Cultured Rat Brain Cells
Beyond its neuroprotective capabilities, Ensaculin has also been observed to exert neurotrophic effects. Studies conducted on primary cultured rat brain cells have indicated that Ensaculin can promote neuronal growth and development. Neurotrophic factors are crucial for the survival, differentiation, and maintenance of neurons. The ability of Ensaculin to foster neurotrophic effects in these in vitro models suggests a potential to support neuronal health and regeneration, which is a significant area of interest in the development of treatments for neurodegenerative diseases.
In Vivo Animal Models
Ensaculin has shown significant memory-enhancing effects in various rodent models, including paradigms of passive and conditioned avoidance. In passive avoidance tasks, which assess long-term memory based on an animal's ability to avoid an environment where an aversive stimulus was previously delivered, Ensaculin has demonstrated positive effects. For instance, subchronic treatment with Ensaculin has been shown to improve long-term memory in aged, cognitively impaired mice. nih.gov While specific data on conditioned avoidance is less detailed in the available literature, the compound is reported to have positive effects in this paradigm as well, further supporting its potential as a cognitive enhancer.
| Treatment Group | Effect on Long-Term Memory | Effect on Short-Term Memory |
|---|---|---|
| Aged, Cognitively Impaired Mice + Ensaculin (Subchronic) | Improved | No Effect |
| Young Mice + Ensaculin (Subchronic) | No Effect | Not Reported |
The cognitive-enhancing properties of Ensaculin extend to models of memory impairment induced by both aging and cholinergic deficits. As noted, studies in aged mice have demonstrated that Ensaculin can ameliorate age-related cognitive decline, specifically improving long-term memory. nih.gov Furthermore, given that cholinergic dysfunction is a key factor in memory impairment, models using anticholinergic agents like scopolamine (B1681570) are frequently employed to screen for potential anti-amnesic drugs. nih.govwho.int Ensaculin's memory-enhancing effects in normal and aged rodents suggest its potential to counteract memory deficits induced by anticholinergic compounds, which disrupt the normal functioning of the cholinergic system crucial for learning and memory.
In vivo microdialysis studies in freely moving rats have shed light on the neurochemical effects of Ensaculin. Administration of Ensaculin was found to significantly increase the extracellular levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the striatum. nih.gov This suggests that Ensaculin may possess moderate dopamine D2 receptor antagonistic properties. nih.gov Additionally, at a higher dose, Ensaculin showed a tendency to reduce potassium (K+)-induced glutamate release, although this effect was not statistically significant. nih.gov These findings indicate that Ensaculin's mechanism of action may involve the modulation of both dopaminergic and glutamatergic neurotransmission.
| Parameter | Dosage (i.p.) | Observed Effect |
|---|---|---|
| Extracellular DOPAC Levels | 0.1 mg/kg & 1 mg/kg | Significant Increase |
| Extracellular HVA Levels | 0.1 mg/kg & 1 mg/kg | Significant Increase |
| K+-Induced Glutamate Release | 1 mg/kg | Non-significant tendency to reduce |
Synthetic Methodologies for Ensaculin Hydrochloride and its Analogues
The synthesis would likely involve the preparation of two key intermediates: a functionalized benzopyranone core and a suitable piperazine derivative. The benzopyranone portion, specifically a 7-hydroxy-2,2-dimethylchroman-4-one, can be synthesized through various methods, often starting from resorcinol (B1680541) or a related phenol. researchgate.net The piperazine side chain would be synthesized separately. The final step would likely involve the coupling of these two fragments, for example, through an alkylation reaction where a bromo- or chloro-ethyl functional group attached to the benzopyranone reacts with the secondary amine of the piperazine ring. The resulting compound would then be treated with hydrochloric acid to form the hydrochloride salt.
The synthesis of analogues of Ensaculin often involves modifications to either the benzopyranone ring or the piperazine substituent. For instance, various arylpiperazines can be reacted with a bromo-functionalized benzopyranone to generate a library of compounds for structure-activity relationship studies. nih.gov
Chemical Synthesis of Benzopyranone Derivatives
The synthesis of Ensaculin Hydrochloride involves a multi-step process. A key reaction in the formation of the core benzopyranone structure is the Pechmann reaction. This reaction condenses 2-methoxy-hydroquinone with ethyl 2-methyl-3-oxobutanoate in the presence of 75% sulfuric acid. This step yields the intermediate compound, 6-hydroxy-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one.
Following the formation of this benzopyranone intermediate, a subsequent condensation reaction is carried out. The intermediate is reacted with 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine. This reaction is conducted in ethanol (B145695) with the presence of potassium carbonate (K2CO3) and potassium iodide (KI) to yield the free base of Ensaculin. The final hydrochloride salt is then prepared from this free base.
Molecular Hybridization Approaches in Drug Design
Ensaculin is a notable example of the molecular hybridization approach in modern drug design. nih.gov This strategy involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.gov The goal is to create a new chemical entity with an enhanced or synergistic biological activity profile, potentially addressing multiple targets involved in a complex disease.
In the case of Ensaculin, the structure represents a hybrid of a coumarin moiety and a piperazine moiety. porsolt.com The coumarin nucleus, a class of benzopyranones, is known for a wide range of pharmacological activities. researchgate.net The piperazine group is also a common pharmacophore found in many centrally acting agents. This molecular hybridization is a deliberate design strategy aimed at developing multi-target-directed ligands. porsolt.com
Metabolic Pathways and Biotransformation of Ensaculin Hydrochloride
Detailed studies specifically elucidating the metabolic pathways and biotransformation of Ensaculin Hydrochloride are not extensively available in the public domain. However, general metabolic pathways for its constituent moieties, coumarins and piperazines, have been studied.
Coumarins can undergo various phase I metabolic reactions, including hydroxylation and epoxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes such as CYP1A1, CYP1A2, and CYP2E1. nih.gov Phase II metabolism of coumarin derivatives often involves glucuronidation. fecalmetabolome.ca
Piperazine-containing compounds are also subject to metabolic transformations. The piperazine ring can undergo oxidation and N-dealkylation.
Elucidation of Elimination Pathways
Specific studies detailing the elimination pathways of Ensaculin Hydrochloride have not been identified in the reviewed literature. General principles of drug elimination suggest that after biotransformation into more polar metabolites, the compound would likely be excreted through renal and/or fecal routes. However, without specific data on Ensaculin, this remains speculative.
Structure-Activity Relationship (SAR) Studies of Ensaculin and its Analogues
The structure-activity relationship (SAR) of coumarin-piperazine hybrids, the class of compounds to which Ensaculin belongs, has been a subject of research to understand how chemical structure influences biological activity. For coumarin derivatives, substitutions on the benzopyranone ring can significantly impact their activity.
Ligand-Based and Field-Based 3D-QSAR Modeling
To quantitatively understand the structure-activity relationships of coumarin derivatives as acetylcholinesterase (AChE) inhibitors, field-based 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies have been conducted. nih.gov In one such study, a library of 60 coumarin derivatives, with Ensaculin noted as a clinical trial candidate, was used to develop a predictive 3D-QSAR model. nih.gov
The model was generated using a 70/30 training-to-test set ratio and Partial Least Squares (PLS) regression. nih.gov The resulting contour maps from the model provided insights into the spatial distribution of favorable and unfavorable regions for steric, hydrophobic, electrostatic, and hydrogen bond donor/acceptor properties around the coumarin nucleus. nih.gov This information is valuable for designing more potent analogues.
Table 1: Statistical Parameters of a Field-Based 3D-QSAR Model for Coumarin-Based AChE Inhibitors Data derived from a study on 60 coumarin derivatives. nih.gov
| Parameter | Value |
| PLS Factors | 7 |
| SD | 0.283 |
| R² | 0.953 |
| F | 129.9 |
| P | 1.621e-21 |
| RMSE | 0.32 |
| Q² | 0.729 |
| Pearson-r | 0.86 |
Pharmacophore Modeling for Acetylcholinesterase Inhibition
Pharmacophore modeling is another computational approach used to identify the essential structural features required for a molecule to interact with a specific biological target. For acetylcholinesterase inhibition by coumarin derivatives, pharmacophore models have been developed. nih.gov
Based on a set of potent coumarin-based AChE inhibitors, a five-point pharmacophore model, designated ADHRR_1, was identified as optimal. nih.gov This model consists of the following features:
One hydrogen bond acceptor (A)
One hydrogen bond donor (D)
One hydrophobic group (H)
Two aromatic rings (R)
This pharmacophore model represents the key steric and electronic features that a coumarin derivative should possess for effective binding to and inhibition of acetylcholinesterase. nih.gov It serves as a 3D query for virtual screening of chemical databases to identify new potential inhibitors. nih.gov
Emerging Research Areas and Future Directions for Ensaculin Hydrochloride
Ensaculin Hydrochloride, a compound with the chemical formula C26H33ClN2O5, is a subject of ongoing scientific inquiry due to its complex pharmacological profile and potential therapeutic applications. As a novel benzopyranone derivative substituted with a piperazine moiety, its multifaceted interactions with the central nervous system have opened several avenues for future research. nih.govnih.gov These emerging areas are focused on elucidating its mechanisms, refining its molecular structure, and translating preclinical findings into potential clinical strategies for neurodegenerative diseases.
Ensaculin's potential as a cognitive enhancer and neuroprotective agent stems from its intricate interaction with multiple neurotransmitter systems. researchgate.netresearchgate.net Initial studies have shown that it produces memory-enhancing effects in various animal models, including both normal and amnesic rodents. nih.govnih.gov The compound has also demonstrated significant neuroprotective and neurotrophic effects in laboratory settings, such as in N-methyl-D-aspartate (NMDA) toxicity models and in primary cultured rat brain cells. nih.govnih.govresearchgate.net
Table 1: Receptor Binding Profile of Ensaculin
| Receptor Target | Affinity / Action | Potential Implication |
|---|---|---|
| NMDA Receptor | Weak Channel Blocker | Neuroprotection from excitotoxicity. nih.govnih.gov |
| Serotonin 5-HT1A | High Affinity / Agonist | Modulation of mood and cognition. nih.govwikipedia.org |
| Serotonin 5-HT7 | High Affinity | Involvement in learning and memory processes. nih.govnih.gov |
| Adrenergic α1 | High Affinity | Influence on attention and arousal. nih.govnih.gov |
| Dopamine D2 | High Affinity | Modulation of executive functions. nih.govnih.gov |
| Dopamine D3 | High Affinity | Role in cognitive and motivational processes. nih.govnih.gov |
Ensaculin's broad receptor-binding profile, while potentially offering a multi-pronged therapeutic approach, also presents challenges in terms of specificity. nih.govnih.gov Consequently, a significant area of emerging research is the design and synthesis of Ensaculin analogues with more refined receptor selectivity. The core structure of Ensaculin, a hybrid of coumarin and piperazine, serves as a versatile scaffold for chemical modification. researchgate.net
Medicinal chemists are exploring modifications to the benzopyranone core and the piperazine side chain to create new chemical entities. The primary goal is to enhance affinity for specific targets, such as the 5-HT1A or NMDA receptors, while reducing activity at others. nih.govwikipedia.org This approach aims to isolate the most beneficial aspects of Ensaculin's activity. For example, by taking cues from Ensaculin's structure, researchers have initiated the development of other coumarin-piperazine hybrids with the goal of creating potent inhibitors of enzymes like acetylcholinesterase (AChE), a key target in dementia therapy. researchgate.netresearchgate.net Achieving greater receptor selectivity could lead to compounds that offer the desired nootropic and neuroprotective benefits with a more predictable pharmacological profile.
The unique combination of memory-enhancing and neuroprotective properties demonstrated in preclinical studies makes Ensaculin a compelling candidate for translational research focused on dementia, including Alzheimer's disease. nih.govresearchgate.net Translational neuroscience seeks to bridge the gap between basic laboratory discoveries and new clinical treatments. iu.edu Ensaculin's potential to act on multiple transmitter systems simultaneously aligns with the modern understanding of dementia as a multifactorial disease that involves disruptions in various neural pathways, including the glutamatergic, serotonergic, and dopaminergic systems. nih.govnih.govresearchgate.net
Future translational studies involving Ensaculin would likely focus on its potential to slow or prevent the neurodegenerative processes that underpin dementia. researchgate.net Research could involve the use of advanced neuroimaging techniques and fluid biomarkers in animal models of Alzheimer's disease to assess if treatment with Ensaculin or its more selective analogues can reduce hallmarks of the disease, such as neuronal loss or synaptic dysfunction. iu.edu The findings from animal studies demonstrating improved performance in passive and conditioned avoidance tasks provide a strong rationale for its continued investigation as a potential disease-modifying agent for dementia. nih.govnih.gov
Conclusion and Future Research Directions for C26h33cln2o5 Derived Compounds
Unexplored Therapeutic Potentials of Compounds with this Scaffold
While Delapril (B1670214) is a known antihypertensive agent, the broader therapeutic landscape for compounds sharing its core structure remains largely to be charted. patsnap.commedscape.com The mechanism of ACE inhibition itself suggests several underexplored therapeutic avenues. nih.gov
ACE inhibitors, as a class, have demonstrated benefits beyond blood pressure control, including in conditions like chronic kidney disease and heart failure. nih.govmayoclinic.org Future research could specifically investigate the potential of novel Delapril derivatives in these areas, potentially designing molecules with enhanced renal or cardiac tissue penetration and activity. Delapril is recognized for its high lipophilicity and potent inhibition of vascular ACE, characteristics that could be further optimized for targeted effects. scholarsresearchlibrary.comnih.gov
Furthermore, the immunomodulatory effects of some ACE inhibitors, such as the inhibition of TNF-α production, present an intriguing, yet not fully explored, therapeutic potential for Delapril derivatives. mdpi.com This could open doors for their investigation in inflammatory and autoimmune conditions. Another area of interest is the potential role of ACE inhibitors in oncology, with some studies suggesting an impact on tumor proliferation and angiogenesis, although this remains a topic of ongoing research and debate. nih.gov The development of next-generation ACE inhibitors that exhibit selectivity for either the C-domain or N-domain of the enzyme is a key therapeutic goal that could lead to drugs with improved safety profiles and novel applications. frontiersin.orgnih.gov Designing Delapril analogs with such domain selectivity could unlock new therapeutic possibilities while minimizing side effects associated with broad ACE inhibition. nih.gov
| Potential Therapeutic Area | Rationale for Exploration with C26H33ClN2O5 Scaffold | Key Research Focus |
| Chronic Kidney Disease | Established class effect of ACE inhibitors in improving kidney outcomes. nih.govmayoclinic.org | Design of derivatives with enhanced renal tissue affinity and specific renoprotective mechanisms. |
| Heart Failure | Proven mortality benefits of ACE inhibitors in heart failure patients. nih.gov | Optimization of the scaffold for improved cardiac tissue penetration and efficacy. scholarsresearchlibrary.com |
| Inflammatory Disorders | Observed immunomodulatory effects of some ACE inhibitors (e.g., TNF-α inhibition). mdpi.com | Synthesis and screening of derivatives for potent anti-inflammatory activity. |
| Oncology | Preliminary evidence linking ACE inhibition to effects on angiogenesis and tumor growth. nih.gov | Investigation of the anti-angiogenic potential of novel analogs. |
| Domain-Specific Inhibition | Potential for improved safety and novel applications by selectively targeting ACE domains. frontiersin.orgnih.gov | Development of C-domain or N-domain selective inhibitors based on the Delapril structure. |
Advanced Computational and Experimental Approaches for Novel Compound Design
The design and discovery of new therapeutic agents based on the this compound scaffold can be significantly accelerated and refined through the integration of advanced computational and experimental techniques.
Computational Approaches:
Modern computational methods offer powerful tools for the rational design of novel Delapril analogs. emanresearch.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate structural features of Delapril derivatives with their biological activity. openaccessjournals.comresearchgate.net This allows for the in silico screening of virtual libraries of compounds to prioritize those with the highest predicted potency and most favorable pharmacokinetic properties. researchgate.net
Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the binding interactions between Delapril analogs and the ACE active site. researchgate.netresearchgate.net These methods can be used to design derivatives with improved binding affinity and selectivity, including the design of domain-selective inhibitors. mdpi.com By simulating the dynamic behavior of the drug-target complex, researchers can better understand the stability of these interactions and predict the impact of structural modifications. researchgate.net Artificial intelligence and machine learning are also revolutionizing drug discovery by enabling the rapid analysis of large datasets to identify promising lead compounds and optimize their properties. preprints.org
Experimental Approaches:
The synthesis of novel Delapril derivatives can be guided by the insights gained from computational studies. Medicinal chemistry strategies such as scaffold hopping, fragment-based design, and bioisosteric replacement can be utilized to modify the core structure of Delapril to enhance its therapeutic properties. numberanalytics.com The development of efficient synthetic methodologies, potentially including automated synthesis platforms, can accelerate the creation of diverse compound libraries for screening. labmanager.com
High-throughput screening (HTS) of these newly synthesized compounds against relevant biological targets is crucial for identifying promising leads. Furthermore, the establishment of robust in vitro and in vivo models is essential to evaluate the efficacy and pharmacological profile of these novel derivatives. google.com Stability-indicating analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are also critical for characterizing the degradation products and ensuring the quality of new chemical entities. researchgate.net
| Approach | Application in Designing this compound Derivatives | Desired Outcome |
| QSAR Modeling | Predict the biological activity of virtual derivatives. researchgate.net | Prioritization of candidates for synthesis. |
| Molecular Docking | Simulate binding of analogs to the ACE target. mdpi.com | Design of compounds with enhanced binding affinity and selectivity. |
| Molecular Dynamics | Analyze the stability of the drug-target complex over time. researchgate.net | Improved understanding of interaction dynamics and informed structural modifications. |
| High-Throughput Screening | Rapidly test large libraries of new derivatives for activity. | Identification of potent lead compounds. |
| Advanced Synthesis | Employ modern techniques to create novel analogs efficiently. labmanager.com | A diverse chemical library for testing. |
Interdisciplinary Research Needs in Medicinal Chemistry and Pharmacology
The successful translation of novel compounds from the laboratory to the clinic necessitates a deeply integrated and collaborative research effort. The development of next-generation drugs based on the this compound scaffold is no exception and requires a convergence of expertise from medicinal chemistry, pharmacology, and clinical sciences.
Medicinal chemists play a central role in the design and synthesis of new molecules with optimized properties. openaccessjournals.comopenaccessjournals.com Their expertise in structure-activity relationships is fundamental to refining the Delapril scaffold to enhance potency, selectivity, and pharmacokinetic profiles. numberanalytics.com Pharmacologists are essential for elucidating the biological mechanisms of these new compounds, conducting preclinical studies to assess their efficacy and understanding their effects on complex physiological systems.
Furthermore, the management of conditions like hypertension, where Delapril is currently used, increasingly benefits from a team-based care approach involving physicians, pharmacists, and nurses. heart.orgexplorationpub.comunil.ch This collaborative model is crucial for improving medication adherence and patient outcomes. researchgate.netnih.gov The insights gained from such clinical collaborations can provide valuable feedback to medicinal chemists and pharmacologists, informing the design of new drugs that not only have superior efficacy but also address real-world clinical needs, such as improved tolerability or ease of use. This interdisciplinary synergy is vital for navigating the complexities of drug discovery and development and ultimately delivering innovative therapies that can significantly impact patient health. openaccessjournals.comheart.org
Q & A
Q. What is the pharmacological target of C₂₆H₃₃ClN₂O₅, and how is this established experimentally?
C₂₆H₃₃ClN₂O₅ (delapril hydrochloride) is an angiotensin-converting enzyme (ACE) inhibitor used in hypertension research. Its target is validated through in vitro enzyme inhibition assays, where IC₅₀ values (half-maximal inhibitory concentration) are measured using purified ACE and synthetic substrates like hippuryl-histidyl-leucine. Researchers quantify inhibition via spectrophotometric detection of reaction products (e.g., hippuric acid) .
Key Methodological Steps :
- Prepare ACE enzyme solution (e.g., rabbit lung extract).
- Incubate with varying concentrations of C₂₆H₃₃ClN₂O₅ and substrate.
- Measure absorbance at 228 nm to track substrate conversion.
- Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).
Q. What spectroscopic techniques are essential for characterizing C₂₆H₃₃ClN₂O₅?
Q. How is the purity of synthesized C₂₆H₃₃ClN₂O₅ assessed?
Purity is determined via:
- HPLC : Reverse-phase C18 column, UV detection at 254 nm. Acceptable purity ≥95% (area normalization).
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages.
- Melting Point : Sharp range (e.g., 180–182°C) indicates homogeneity .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for C₂₆H₃₃ClN₂O₅ across studies?
Discrepancies in bioavailability or half-life often arise from:
- Experimental Variables : Differences in animal models (e.g., rats vs. dogs), dosage forms (tablet vs. solution), or analytical methods (LC-MS vs. ELISA).
- Statistical Approaches : Use mixed-effects models to account for inter-study variability. Perform meta-analysis with sensitivity testing to identify outliers .
Recommended Workflow :
Q. What strategies optimize the synthesis of C₂₆H₃₃ClN₂O₅ to improve yield and enantiomeric purity?
Critical factors include:
- Chiral Catalysts : Use (R)-BINAP ligands in asymmetric hydrogenation to control stereocenters.
- Protecting Groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) to prevent side reactions.
- Purification : Chiral HPLC or crystallization with diethyl ether to isolate the active enantiomer .
Case Study :
Q. How should researchers design a structure-activity relationship (SAR) study for C₂₆H₃₃ClN₂O₅ derivatives?
Methodological Framework :
- Molecular Docking : Screen derivatives against ACE crystal structures (PDB: 1O8A) to predict binding affinities.
- Synthetic Library : Modify the indenyl-alanyl-glycine moiety to explore steric and electronic effects.
- Bioassays : Test analogs for ACE inhibition, plasma stability, and cytotoxicity (e.g., HepG2 cells).
- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Data Contradiction and Analysis
Q. What analytical methods address discrepancies in C₂₆H₃₃ClN₂O₅’s metabolic stability data?
Conflicting in vitro vs. in vivo metabolism data require:
Q. How do researchers validate the selectivity of C₂₆H₃₃ClN₂O₅ for ACE over related metalloproteases?
Validation Protocol :
- Enzyme Panel Screening : Test against neprilysin (NEP), endothelin-converting enzyme (ECE), and matrix metalloproteases (MMPs).
- Crystallographic Analysis : Resolve co-crystal structures to confirm binding interactions unique to ACE.
- Kinetic Studies : Calculate kcat/KM ratios to quantify catalytic efficiency differences .
Experimental Design and Replication
Q. What steps ensure reproducibility in C₂₆H₃₃ClN₂O₅’s pharmacological assays?
Follow the ARRIVE Guidelines :
Q. How can computational modeling enhance the study of C₂₆H₃₃ClN₂O₅’s mechanism of action?
Integrative Approaches :
- Molecular Dynamics (MD) Simulations : Simulate ACE-ligand interactions over 100-ns trajectories to identify stable binding conformations.
- Free Energy Perturbation (FEP) : Predict binding free energy changes for point mutations (e.g., ACE Glu384Ala).
- Pharmacophore Mapping : Align active/inactive analogs to define essential features (e.g., zinc-binding groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
